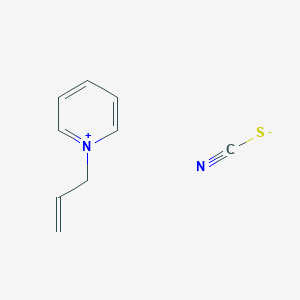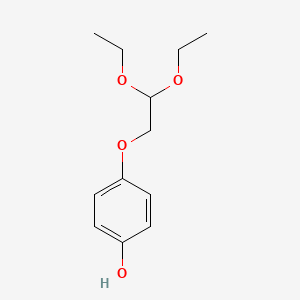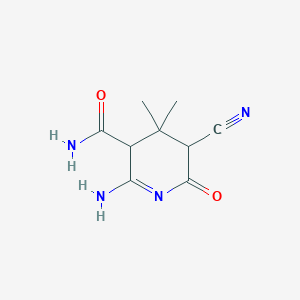
CID 14325182
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 14325182” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 14325182 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: CID 14325182 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used
Scientific Research Applications
CID 14325182 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 14325182 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other proteins that play crucial roles in cellular processes.
Comparison with Similar Compounds
CID 14325182 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds may include those listed in the PubChem database with similar 2-D or 3-D structures .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable tool in research and development
Properties
CAS No. |
12598-23-1 |
|---|---|
Molecular Formula |
Au3In |
Molecular Weight |
705.718 g/mol |
InChI |
InChI=1S/3Au.In |
InChI Key |
DYYFRKWFAKYFLN-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


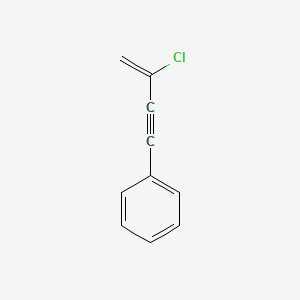
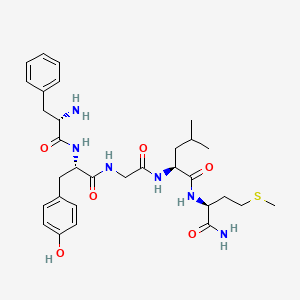
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
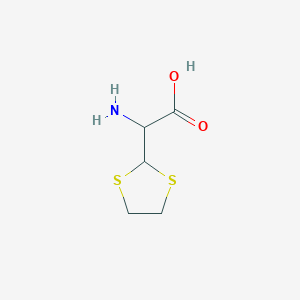
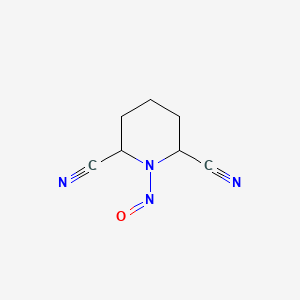

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

